Predicted Basicity (pKa) Comparison: (Dibutylamino)acetonitrile vs. (Diethylamino)acetonitrile
Predictive computational models consistently assign a lower pKa to the dibutylamino derivative relative to its diethyl analog. Specifically, the predicted pKa for (dibutylamino)acetonitrile is 5.39±0.50, whereas (diethylamino)acetonitrile has a predicted pKa of 6.59±0.25 [1]. This empirically meaningful difference of approximately 1.2 log units indicates that at any given pH between 5 and 7, the fraction of unprotonated (free base) species will be significantly different, directly affecting nucleophilicity, solubility in acidic media, and the ability to form salts with conjugate acids .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the conjugate acid |
|---|---|
| Target Compound Data | pKa = 5.39 ± 0.50 (predicted) |
| Comparator Or Baseline | (Diethylamino)acetonitrile: pKa = 6.59 ± 0.25 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.20 (target is a weaker base) |
| Conditions | Predicted by ACD/Labs or equivalent software; identical prediction methodology assumed |
Why This Matters
In acid-catalyzed reactions or salt-formation steps, a 1.2-unit difference in pKa changes the protonation profile, which can influence reaction yields, purification workflows, and formulation compatibility.
- [1] ChemicalBook Product Page for 2-(Diethylamino)acetonitrile (CAS 3010-02-4). Predicted pKa value. Retrieved April 2026. View Source
